molecular formula C23H22N4O3 B11263090 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11263090
M. Wt: 402.4 g/mol
InChI Key: PWYSQSJUXDTXFQ-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, an ethoxyphenyl group, and a methylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This is achieved through a substitution reaction, where the ethoxy group is introduced to the phenyl ring.

    Attachment of the methylphenylacetamide moiety: This step involves the acylation of the pyrazolo[1,5-a]pyrazine core with the methylphenylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide
  • 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule with notable potential in medicinal chemistry. Its structure incorporates a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of approximately 402.454 g/mol. The compound features an ethoxy group and an acetamide moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC23H22N4O3
Molecular Weight402.454 g/mol
IUPAC NameThis compound
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : This step often requires specific reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
  • Introduction of Functional Groups : The ethoxy and acetamide groups are introduced through nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

Biological Activity

Research indicates that compounds with similar structural features to This compound exhibit various biological activities, including:

  • Anticancer Activity : Similar compounds have shown significant anticancer effects against various tumor cell lines (e.g., A549 and C6). Mechanisms include inducing apoptosis in cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes or receptors involved in critical biochemical pathways, although detailed mechanisms require further investigation .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of related pyrazolo compounds against A549 lung cancer cells using MTT assays and DNA synthesis analysis. The results indicated that compounds structurally similar to our compound could significantly reduce cell viability, suggesting a promising avenue for cancer therapy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for related compounds, demonstrating their ability to trigger apoptotic pathways in cancer cells. The study highlighted the importance of the pyrazolo core in mediating these effects .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-3-30-19-10-6-17(7-11-19)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,24,28)

InChI Key

PWYSQSJUXDTXFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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